2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline
説明
特性
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(16-11-20-14-5-1-2-6-15(14)21-16)22-10-8-13(12-22)24-17-7-3-4-9-19-17/h1-7,9,11,13H,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKCBFJJEKQGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline typically involves the reaction of pyridin-2-yloxy and quinoxalin-2-yl derivatives with a pyrrolidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. For example, a common synthetic route might involve the use of a base such as triethylamine in a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxalin-2-yl ketone, while reduction could produce a pyrrolidin-1-yl alcohol derivative .
科学的研究の応用
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit promising anticancer properties. The compound under discussion has been studied for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. Inhibition of NAMPT leads to decreased NAD+ levels, which is particularly detrimental to cancer cells that rely heavily on this cofactor for metabolism and survival. Studies have shown that small-molecule inhibitors of NAMPT can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Neurological Disorders
Quinoxaline derivatives have been investigated for their neuroprotective effects. The compound may interact with various neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter release and receptor activity could help in managing symptoms associated with these disorders .
Cancer Treatment Trials
A notable study explored the efficacy of quinoxaline derivatives in preclinical models of cancer. The results indicated a significant reduction in tumor size and increased survival rates among treated groups compared to controls. This study highlights the potential of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline as a candidate for further clinical trials .
Neuroprotection Studies
In a separate investigation focusing on neurodegenerative diseases, the compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures. This suggests its potential utility in developing therapies for conditions characterized by neuronal degeneration .
Summary Table of Applications
| Application Area | Mechanism of Action | Evidence/Case Studies |
|---|---|---|
| Anticancer Therapy | Inhibition of NAMPT leading to reduced NAD+ | Preclinical cancer trials |
| Neurological Disorders | Modulation of neurotransmitter systems | Neuroprotection studies |
作用機序
The mechanism of action of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and quinoxalin-2-yl group can participate in binding interactions, while the pyridin-2-yloxy group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinolin-2-yl)methanone: Similar structure but with a quinolin-2-yl group instead of a quinoxalin-2-yl group.
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(isoquinolin-2-yl)methanone: Contains an isoquinolin-2-yl group.
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(benzofuran-2-yl)methanone: Features a benzofuran-2-yl group.
Uniqueness
The uniqueness of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridin-2-yloxy and quinoxalin-2-yl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .
生物活性
The compound 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can be represented as follows:
- Chemical Formula : C₁₄H₁₅N₃O₂
- IUPAC Name : 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline
This compound features a quinoxaline core linked to a pyrrolidine and pyridine moiety, contributing to its unique pharmacological properties.
Research indicates that compounds similar to 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline often act as inhibitors of specific kinases, particularly in cancer models. The quinoxaline scaffold has been shown to bind effectively to ATP-binding sites in kinases, leading to inhibition of cell proliferation in various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce cytostatic effects in lymphoma models by inhibiting EphA3 tyrosine kinase activity .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoxaline derivatives. For example, compounds structurally related to 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline exhibited significant anti-proliferative effects across various cancer cell lines, including leukemia and solid tumors. The most notable findings include:
- Inhibition of Kinase Activity : The compound was shown to inhibit the activity of kinases involved in tumor growth, leading to reduced tumor size in animal models .
- Gene Expression Modulation : Treatment with quinoxaline derivatives resulted in altered gene expression profiles associated with apoptosis and cell cycle regulation .
Inhibition of Inflammatory Pathways
Beyond its anticancer properties, this compound may also modulate inflammatory pathways. Research has indicated that related quinoxalines can inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory responses. This inhibition could make it a candidate for treating conditions characterized by excessive inflammation, such as asthma or COVID-19 .
Case Study 1: Quinoxaline Derivatives in Cancer Therapy
A study published in Nature explored the efficacy of quinoxaline derivatives as EphA3 inhibitors. The results showed that these compounds significantly reduced tumor growth in lymphoma models, with one derivative achieving a GI50 value lower than 10 nM against K562 leukemia cells .
Case Study 2: Inhibition of Cytokine Storms
Another study investigated the use of pyrrolo[2,3-b]quinoxalines for their potential to mitigate cytokine storms associated with COVID-19. Compounds demonstrated over 90% inhibition of TNF-alpha production in vitro, suggesting their utility in managing hyper-inflammatory responses during viral infections .
Data Tables
Q & A
Q. What strategies enable target identification for uncharacterized bioactivity?
- Workflow :
Chemoproteomics : Use affinity chromatography with biotinylated probes to pull down binding proteins .
CRISPR Screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NAD+) via LC-HRMS .
- Validation : Confirm hits with siRNA knockdown or overexpression studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
